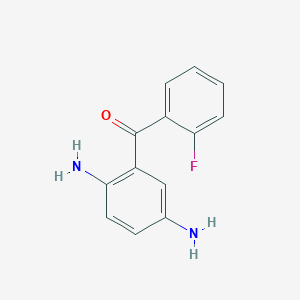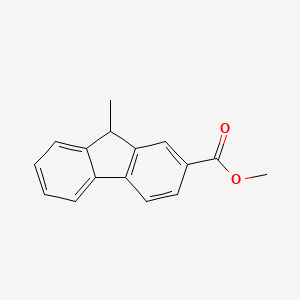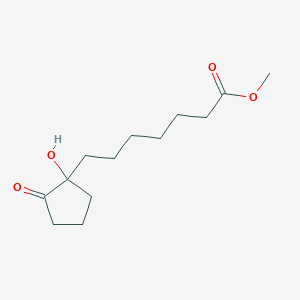![molecular formula C7H12Cl2O2S B14475534 Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate CAS No. 65907-95-1](/img/structure/B14475534.png)
Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate is an organic compound with the molecular formula C₇H₁₂Cl₂O₂S. It is a chlorinated ester that contains both sulfur and chlorine atoms, making it a compound of interest in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate typically involves the reaction of 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate involves its interaction with various molecular targets. The chlorine and sulfur atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-chloropropionate: Similar ester structure but lacks the sulfur atom.
Ethyl 2-chloro-3-[(2-chloroethyl)sulfanyl]propanoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 2-chloro-3-[(2-chloroethyl)sulfanyl]propanoate: Similar structure but with a different carbon chain length.
Uniqueness
Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate is unique due to the presence of both chlorine and sulfur atoms in its structure, which allows it to participate in a wide range of chemical reactions. Its specific molecular configuration also makes it a valuable intermediate in the synthesis of more complex compounds.
Propriétés
Numéro CAS |
65907-95-1 |
|---|---|
Formule moléculaire |
C7H12Cl2O2S |
Poids moléculaire |
231.14 g/mol |
Nom IUPAC |
methyl 3-chloro-2-(2-chloroethylsulfanyl)butanoate |
InChI |
InChI=1S/C7H12Cl2O2S/c1-5(9)6(7(10)11-2)12-4-3-8/h5-6H,3-4H2,1-2H3 |
Clé InChI |
USBMAHZKZHRYGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)OC)SCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



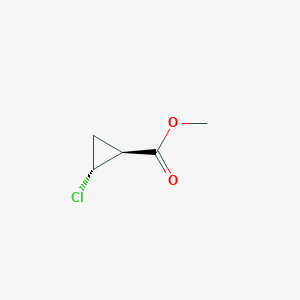

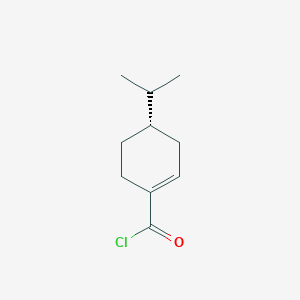
![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)

![N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide](/img/structure/B14475485.png)
![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)
